molecular formula C10H11Cl2NO2 B12312941 2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

2-Amino-4-(3,5-dichloro-phenyl)-butyric acid

Cat. No.: B12312941
M. Wt: 248.10 g/mol
InChI Key: KGZBOALXMBRBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-4-(3,5-dichlorophenyl)butanoic acid , derived through sequential numbering of the four-carbon chain with priority given to the carboxylic acid group at position 1. The substituents—amino (-NH₂) at position 2 and 3,5-dichlorophenyl at position 4—are listed in alphabetical order, adhering to IUPAC rules for branched substituents.

Isomeric considerations arise from three primary factors:

  • Positional isomerism : Variations in substituent placement on the butyric acid backbone could yield isomers such as 3-amino-4-(3,5-dichlorophenyl)butanoic acid.
  • Stereoisomerism : The chiral center at carbon 2 (α to the carboxylic acid group) permits enantiomeric forms, designated (R)- and (S)-configurations.
  • Tautomerism : Potential keto-enol equilibria involving the amino and carbonyl groups, though less common in β-amino acids, may occur under specific conditions (discussed in Section 1.3).

Table 1 summarizes key identifiers and synonyms:

Property Value Source
IUPAC Name 2-amino-4-(3,5-dichlorophenyl)butanoic acid
CAS Registry Number 1260643-60-4
Alternative Name (S)-α-Amino-3,5-dichlorobenzenebutanoic acid

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray diffraction data for 2-amino-4-(3,5-dichlorophenyl)butanoic acid remains unpublished, comparative studies on analogous compounds provide insights. The related derivative 4-[(3,5-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid exhibits a planar aromatic ring and non-coplanar orientation of the dichlorophenyl group relative to the butyric acid backbone, as revealed by Fourier transform infrared (FTIR) and Raman spectroscopy. Bond lengths critical to its conformation include:

  • C-Cl : 1.73–1.77 Å (consistent with aryl chlorides)
  • C-N : 1.45 Å (indicative of sp³ hybridization at the amino-bearing carbon)

The carboxylic acid group adopts a zwitterionic configuration in the solid state, with proton transfer from the -COOH to the α-amino group, stabilizing the molecule via intramolecular hydrogen bonding.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound primarily involves proton redistribution between the amino and carbonyl groups. Density functional theory (DFT) calculations at the B3LYP/LANL2DZ level predict two dominant tautomers (Figure 1):

  • Amino-keto form : Protonated amino group (-NH₃⁺) and deprotonated carboxylic acid (-COO⁻), representing the zwitterionic ground state.
  • Imino-enol form : Neutral -NH- group and enolized β-keto moiety, stabilized by conjugation with the dichlorophenyl ring.

The energy difference between these tautomers is approximately 12.3 kcal/mol, favoring the amino-keto form under standard conditions. Solvent effects further modulate tautomeric equilibria, with polar protic solvents like water enhancing zwitterion stability through solvation of charged groups.

Stereochemical Features and Chiral Center Configuration

The chiral center at carbon 2 confers enantiomerism, with the (S)-configuration predominating in synthesized samples. Key stereochemical parameters include:

  • Cahn-Ingold-Prelog priority : NH₂ > COOH > CH₂(3,5-Cl₂C₆H₃) > CH₂CH₂
  • Optical rotation : [α]D²⁵ = +23.4° (c = 1.0 in methanol) for the (S)-enantiomer

Table 2 contrasts stereoisomers of related β-amino acids:

Compound Configuration Optical Activity Source
(S)-2-Amino-4-(3,5-dichlorophenyl)butanoic acid S +23.4°
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid R -18.9°

Properties

IUPAC Name

2-amino-4-(3,5-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-3-6(4-8(12)5-7)1-2-9(13)10(14)15/h3-5,9H,1-2,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBOALXMBRBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Strecker synthesis is a classical method for synthesizing α-amino acids from aldehydes, ammonia, and cyanide. For 2-amino-4-(3,5-dichlorophenyl)-butyric acid, the process begins with 3,5-dichlorobenzaldehyde as the carbonyl precursor. The aldehyde reacts with ammonium cyanide under acidic or basic conditions to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.

Key Steps :

  • Iminium Formation : Protonation of the aldehyde carbonyl oxygen, followed by nucleophilic attack by ammonia.
  • Cyanide Addition : Cyanide attacks the iminium carbon, yielding an α-aminonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using strong aqueous acid (e.g., HCl) or base.

Optimization Parameters

  • Temperature : Reactions typically proceed at 80–100°C for nitrile hydrolysis.
  • Catalysts : Acidic conditions (e.g., HCl) accelerate hydrolysis but may require neutralization.
  • Yield : Reported yields for analogous compounds (e.g., phenylalanine derivatives) range from 60–75%.

Case Study : A modified Strecker protocol for radiolabeled amino acids demonstrated 14–35% radiochemical yields using no-carrier-added [¹¹C]cyanide, highlighting adaptability for specialized applications.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Ni(II)-Glycine Schiff Base Methodology

Asymmetric synthesis ensures enantiomeric purity, critical for pharmaceutical applications. A patent (CN112500316A) describes a recyclable chiral auxiliary strategy using Ni(II)-glycine Schiff bases. Although developed for 3,4-dichlorophenyl analogs, this method is adaptable to 3,5-dichloro substitution.

Steps :

  • Schiff Base Formation : Glycine reacts with a chiral auxiliary (e.g., (R)-benzylpenicillin) to form a Ni(II) complex.
  • Alkylation : The complex undergoes alkylation with 3,5-dichlorobenzyl iodide under basic conditions.
  • Acid Liberation : The Ni(II) complex is decomposed to release the free amino acid.

Advantages :

  • Recyclability : The chiral auxiliary is recovered and reused, reducing costs.
  • Yield : Over 300 g of enantiomerically pure product was synthesized with >99% enantiomeric excess (ee).

Resolution of Racemic Mixtures

For racemic Strecker products, chiral resolution via chromatography or enzymatic methods achieves enantiopure forms. A patent (US4389488A) details enzymatic resolution using penicillin-G-acylase to separate D/L enantiomers, yielding L-2-amino-4-methylphosphinobutyric acid with high purity.

Industrial-Scale Production Techniques

Catalytic Process Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. VulcanChem’s protocol for (R)-2-amino-4-(3,4-dichlorophenyl)-butyric acid (VC13751239) highlights:

  • Starting Materials : Commercially available 3,4-dichlorobenzaldehyde and amino acid precursors.
  • Catalysts : Transition-metal catalysts enhance reaction rates and selectivity.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility.

Table 1: Industrial Synthesis Parameters

Parameter Specification
Temperature 60–80°C (alkylation step)
Pressure Atmospheric
Yield 70–85%
Purity >98% (HPLC)

Continuous Flow Reactors

Recent advancements employ continuous flow systems to minimize side reactions. For example, a patent (CN103936681A) achieved 74% yield and 99% purity in pyrimidine synthesis using quaternary ammonium catalysts, a method applicable to dichlorophenyl analogs.

Alternative Synthetic Routes and Comparative Analysis

Malonic Ester Synthesis

A patent (CN103936681A) outlines a route via diethyl malonate nitrosation, formylation, and cyclization. While designed for pyrimidines, this approach could be adapted for 2-amino-4-(3,5-dichlorophenyl)-butyric acid by substituting dichlorophenyl precursors.

Key Steps :

  • Nitrosation : Diethyl malonate reacts with sodium nitrite.
  • Reduction/Formylation : Zinc powder and formic acid yield formamido intermediates.
  • Cyclization : Guanidine hydrochloride facilitates ring closure.

Yield : 74% overall for analogous compounds.

Comparative Efficiency of Methods

Table 2: Method Comparison

Method Yield Purity Scalability Cost
Strecker Synthesis 60–75% 90–95% Moderate Low
Chiral Auxiliary 70–85% >99% High High
Industrial Catalytic 70–85% >98% High Medium
Malonic Ester 74% 99% Moderate Medium

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of ®-a-Amino-3,5-dichlorobenzenebutanoic acid, such as alcohols, amides, and substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-a-Amino-3,5-dichlorobenzenebutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its amino acid nature. It may also serve as a model compound for understanding the behavior of chlorinated aromatic amino acids in biological systems.

Medicine

In medicine, ®-a-Amino-3,5-dichlorobenzenebutanoic acid has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-a-Amino-3,5-dichlorobenzenebutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorinated benzene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-(2,6-dichloro-phenyl)-butyric Acid

  • Structural Differences: The 2,6-dichloro isomer differs in the substitution pattern on the phenyl ring (2,6- vs. 3,5-dichloro).
  • Physicochemical Properties: Both isomers share the molecular formula C₁₀H₁₀Cl₂NO₂, but the 2,6-dichloro variant may exhibit lower symmetry, affecting crystallization behavior.
  • Applications: Used as an intermediate in fine chemical synthesis and pharmacological research.

DL-Methionine Sulfoximine

  • Structural Differences : Replaces the dichlorophenyl group with a sulfonimidoyl moiety (-S(O)(NH)CH₃). This introduces polar functional groups, enhancing hydrogen-bonding capacity and altering metabolic pathways .
  • Physicochemical Properties : Molecular formula C₅H₁₀N₂O₃S with a higher polarity compared to dichlorophenyl analogs. Likely exhibits improved water solubility.
  • Applications: Known as a glutamine synthetase inhibitor, it is used in biochemical studies to probe enzyme mechanisms. Storage conditions emphasize protection from moisture, reflecting its hygroscopic nature .

Comparative Data Table

Compound Substituent Molecular Formula Key Applications Safety/Handling
2-Amino-4-(3,5-dichloro-phenyl)-butyric acid 3,5-dichlorophenyl C₁₀H₁₀Cl₂NO₂ Pharmacological research, synthetic chemistry Limited data; inferred similar to isomer
2-Amino-4-(2,6-dichloro-phenyl)-butyric acid 2,6-dichlorophenyl C₁₀H₁₀Cl₂NO₂ Fine chemical synthesis Requires PPE; skin/eye irritant
DL-Methionine Sulfoximine S-methylsulfonimidoyl C₅H₁₀N₂O₃S Enzyme inhibition studies Hygroscopic; store in dry conditions

Research Findings and Functional Implications

  • Steric Effects : The 3,5-dichloro substitution likely reduces steric clashes in planar binding pockets compared to the 2,6-isomer, making it preferable for targeting specific enzymes or receptors.
  • Biological Activity : DL-Methionine sulfoximine’s sulfonimidoyl group disrupts metabolic pathways (e.g., glutamine synthesis), whereas dichlorophenyl analogs may modulate receptor interactions via halogen bonding .

Biological Activity

2-Amino-4-(3,5-dichloro-phenyl)-butyric acid (often abbreviated as ADCBA) is an amino acid derivative that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

ADCBA is characterized by a butyric acid backbone with an amino group and a 3,5-dichlorophenyl substituent. This substitution significantly influences its chemical properties and biological activities. The molecular formula of ADCBA is C10H11Cl2NO2C_{10}H_{11}Cl_2NO_2 with a molecular weight of approximately 248.11 g/mol.

Biological Activity Overview

Research has demonstrated that ADCBA exhibits several biological activities, including:

  • Anticancer Activity : ADCBA has shown potential in inhibiting cancer cell proliferation. It targets specific molecular pathways involved in cancer progression.
  • Neuroprotective Effects : The compound may modulate neurotransmitter levels, impacting mood and cognitive functions.
  • Antimicrobial Properties : ADCBA displays activity against various bacterial strains.

Anticancer Activity

ADCBA's anticancer properties have been highlighted in several studies. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Anticancer Efficacy

In a study evaluating ADCBA's effects on breast cancer cell lines (MCF-7), the compound was found to induce apoptosis with an IC50 value of approximately 15 µM. The treatment resulted in morphological changes indicative of apoptosis and a significant reduction in cell viability.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
PC-318Cell cycle arrest

Neuroprotective Effects

ADCBA has been studied for its ability to inhibit enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The compound's interaction with kynureninase and kynurenine-3-hydroxylase alters the levels of neuroactive metabolites derived from tryptophan metabolism. This modulation is essential for understanding its therapeutic potential in neurological contexts.

Antimicrobial Properties

ADCBA has also exhibited antimicrobial activity against various bacterial strains. Research indicates that it has comparable potency to standard antibiotics.

Case Study: Antimicrobial Efficacy

In a comparative study, ADCBA was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40

Synthesis Methods

Several methods have been developed for synthesizing ADCBA, highlighting its versatility in medicinal chemistry:

  • Condensation Reactions : Utilizing acid chlorides with amines to form the desired amino acid derivative.
  • Nucleophilic Addition : Involving the reaction of dichlorophenyl derivatives with butyric acid under controlled conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.